![molecular formula C12H19BrClN3O4S B2837794 5-bromo-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride CAS No. 1351587-05-7](/img/structure/B2837794.png)
5-bromo-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride
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Overview
Description
5-bromo-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C12H19BrClN3O4S and its molecular weight is 416.72. The purity is usually 95%.
The exact mass of the compound 5-bromo-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
- Role of the Compound : 5-bromo-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride serves as an organoboron reagent in SM coupling. Its stability, functional group tolerance, and environmentally benign nature make it a valuable choice for this reaction .
- Application : The compound has been employed in catalytic protodeboronation reactions. For example, it plays a role in the hydromethylation sequence applied to various substrates, including methoxy-protected natural products and cholesterol .
- Discovery : Researchers designed new pyrrolo[2,1-f][1,2,4]triazines, leading to the discovery of compound 37 (CYH33). This compound selectively inhibits PI3Kα (IC50 = 5.9 nM) with excellent selectivity over other PI3K isoforms .
- Biological Activity : While not identical to IAA, derivatives of indole, including this compound, are of interest due to their diverse biological applications .
Suzuki–Miyaura Coupling
Catalytic Protodeboronation
Selective PI3K Inhibition
Cytotoxicity Studies
Plant Hormone Analog
Total Synthesis and Alkaloid Derivatives
Mechanism of Action
Target of Action
It’s known that many compounds with a similar indole scaffold bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Compounds with similar structures have been found to inhibit microtubule synthesis . This suggests that the compound might interact with its targets, leading to changes in cellular processes such as cell cycle progression and angiogenesis .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially influence a wide range of biochemical pathways.
Pharmacokinetics
One study found that a similar compound decreased the value of the auc (area under the curve), indicating higher glucose metabolizing activity . This suggests that the compound could potentially have significant bioavailability and metabolic activity.
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological activities , suggesting that this compound could potentially have a wide range of effects at the molecular and cellular level.
properties
IUPAC Name |
5-bromo-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]furan-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O4S.ClH/c1-21(18,19)16-8-6-15(7-9-16)5-4-14-12(17)10-2-3-11(13)20-10;/h2-3H,4-9H2,1H3,(H,14,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJKGUNIBHHYNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CCNC(=O)C2=CC=C(O2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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